Welcome to the BenchChem Online Store!
molecular formula C12H17NO B8273018 5-Amino-5-(2-methoxyphenyl)-1-pentene

5-Amino-5-(2-methoxyphenyl)-1-pentene

Cat. No. B8273018
M. Wt: 191.27 g/mol
InChI Key: MLEIAANUDPKWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06025350

Procedure details

To a solution of 5-azido-5-(2-methoxyphenyl)-1-pentene (1.59 g. 7.33 mmol) in anhydrous ether (10 mL) at 0° C. was added to LiAlH4 in diethyl ether (1.OM, 7.33 mL) dropwise over a period of 20 minutes. The ice bath was removed and the reaction mixture was kept at room temperature for 25 minutes. The reaction solution was cooled to 0° C. to 40° C. and saturated Na2SO4 solution was added dropwise until no hydrogen gas was evolved. Anhydrous Na2SO4 was added followed by diethyl ether (70 mL), the resulting suspension was stirred at room temperature for 1 hour and the solution was then filtered through a pad of Celite™. The filtrate was evaporated to give the title compound (1.63 g) as a colorless oil, which was used for the Preparation 19 without purification. 1H NMR (CDCl3, 400 MHz)δ: 7.22 (2H), 6.93 (3H), 5.80 (1H), 4.92 (2H), 4.13 (1H), 3.82 (3H, OMe), 1.2-2.2 (6H).
Name
5-azido-5-(2-methoxyphenyl)-1-pentene
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.33 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[CH2:5][CH2:6][CH:7]=[CH2:8])=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH2:1][CH:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16])[CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
5-azido-5-(2-methoxyphenyl)-1-pentene
Quantity
1.59 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CCC=C)C1=C(C=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
7.33 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C. to 40° C.
ADDITION
Type
ADDITION
Details
saturated Na2SO4 solution was added dropwise until no hydrogen gas
ADDITION
Type
ADDITION
Details
Anhydrous Na2SO4 was added
FILTRATION
Type
FILTRATION
Details
the solution was then filtered through a pad of Celite™
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NC(CCC=C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 116.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.